8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride is a complex organic compound characterized by its bicyclic structure and the presence of an indole moiety. Its molecular formula is with a molecular weight of approximately 305.81 g/mol. The compound features a bicyclic framework known as azabicyclo[3.2.1]octane, which incorporates a nitrogen atom into the ring structure, enhancing its pharmacological properties. The hydrochloride form indicates that it is a salt derived from hydrochloric acid, which may improve solubility and stability in biological systems .
The chemical reactivity of 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride can be explored through various reactions typical for compounds with ester and amine functionalities. Key reactions include:
Preliminary studies suggest that 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride may exhibit significant biological activities, particularly in neuropharmacology. Its structural similarities to known neurotransmitter modulators indicate potential interactions with neurotransmitter receptors, including:
The synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride typically involves multi-step organic synthesis techniques:
This compound has potential applications in various fields:
Interaction studies are crucial for understanding how 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride interacts with biological systems:
Several compounds share structural features or biological activities with 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 | 0.90 | Simple piperidine structure |
Ethyl piperidine-4-carboxylate hydrochloride | 147636-76-8 | 0.86 | Longer alkyl chain |
Methyl 2-(piperidin-4-yl)acetate hydrochloride | 81270-37-3 | 0.85 | Contains an acetate group |
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | 1211510–15–4 | 0.84 | Different bicyclic structure |
Ethyl octahydro-2H-quinolizine–3-carboxylate | 76211–05–7 | 0.81 | Quinoline derivative |
These comparisons highlight the uniqueness of 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride due to its specific bicyclic framework and indole incorporation, which may confer distinct pharmacological properties not observed in simpler analogs.